Androstan-3-ol, (3a,5b)-
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Overview
Description
It is a metabolite of testosterone and dihydrotestosterone (DHT) and plays a role in various physiological processes, including the development of male sexual characteristics, muscle growth, and bone density.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androstan-3-ol, (3a,5b)-, typically involves the reduction of androstenedione or testosterone. One common method is the catalytic hydrogenation of androstenedione in the presence of a palladium catalyst. The reaction conditions include a hydrogen atmosphere at room temperature and pressure .
Industrial Production Methods
Industrial production of Androstan-3-ol, (3a,5b)-, often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Androstan-3-ol, (3a,5b)-, undergoes various chemical reactions, including:
Oxidation: Conversion to androstan-3-one using oxidizing agents such as chromium trioxide.
Reduction: Further reduction to dihydroandrostan-3-ol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation at specific positions using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Androstan-3-one.
Reduction: Dihydroandrostan-3-ol.
Substitution: Halogenated derivatives of Androstan-3-ol.
Scientific Research Applications
Androstan-3-ol, (3a,5b)-, has diverse applications in scientific research:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Investigated for its role in hormone metabolism and regulation.
Medicine: Studied for its potential therapeutic effects in conditions like hypogonadism and osteoporosis.
Industry: Utilized in the development of new pharmaceutical therapies.
Mechanism of Action
Androstan-3-ol, (3a,5b)-, exerts its effects primarily through interaction with androgen receptors. It binds to these receptors, leading to the activation of specific genes involved in the development of male characteristics and muscle growth. Additionally, it influences the hypothalamic-pituitary-gonadal axis, regulating the secretion of gonadotropins .
Comparison with Similar Compounds
Similar Compounds
5α-Androstan-17β-ol-3-one:
Epiandrosterone: A metabolite of DHT with weak androgenic activity.
3β-Androstanediol: A metabolite of DHT with estrogenic activity.
Uniqueness
Androstan-3-ol, (3a,5b)-, is unique due to its specific stereochemistry and its role as a metabolite of both testosterone and DHT. Its distinct structure allows it to interact with androgen receptors differently compared to other similar compounds, leading to unique physiological effects .
Properties
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTOLSNIKJIDFF-DLEIETQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427759 |
Source
|
Record name | Androstan-3-ol, (3a,5b)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15360-53-9 |
Source
|
Record name | Androstan-3-ol, (3a,5b)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research mentions the identification of Androstan-3-ol, (3α,5β)- as a metabolite of Androstenedione. What is the significance of this metabolic pathway in bovine chorion?
A1: The research by [] demonstrates that bovine chorion, the outer membrane surrounding the embryo, can metabolize Androstenedione into various metabolites, including Androstan-3-ol, (3α,5β)- (Etiocholanolone). This finding suggests that the chorion actively participates in steroid hormone metabolism during early pregnancy. While the specific role of Androstan-3-ol, (3α,5β)- in this context remains unclear, its presence as a major metabolite hints at a potential role in regulating hormonal balance within the fetal environment. Further research is needed to fully elucidate its function.
Q2: One study discusses D-homoannulation reactions occurring during the acid hydrolysis of certain steroid sulfates. Could this reaction occur with Androstan-3-ol, (3α,5β)- sulfate? What would be the structural outcome?
A2: The research by [] focuses on the D-homoannulation reaction, a rearrangement that can occur under specific conditions with certain steroid molecules. While the study itself doesn't directly investigate Androstan-3-ol, (3α,5β)- sulfate, we can apply the principles discussed. Given the structural similarities between Androstan-3-ol, (3α,5β)- and the molecules investigated in the study, it is plausible that under similar harsh acidic conditions, D-homoannulation could occur with Androstan-3-ol, (3α,5β)- sulfate as well. This reaction would result in the expansion of the D-ring of the steroid nucleus, leading to the formation of a D-homosteroid derivative of Androstan-3-ol, (3α,5β)-.
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